1,8-Bis(2-pyridyl)-3,6-dithiaoctane

Descripción general

Descripción

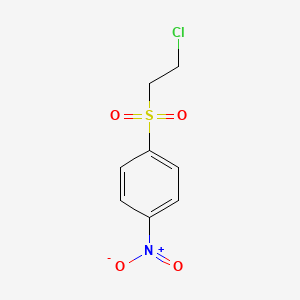

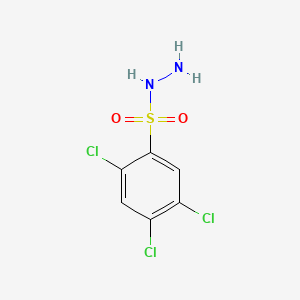

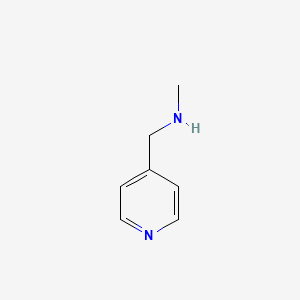

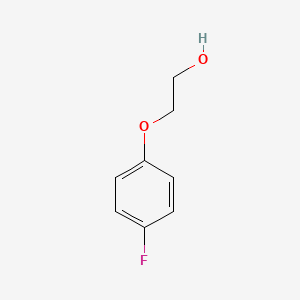

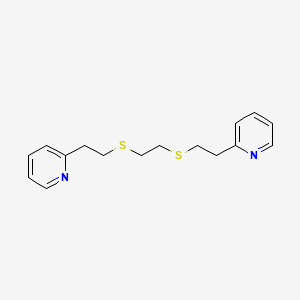

1,8-Bis(2-pyridyl)-3,6-dithiaoctane is an organic compound that features two pyridyl groups attached to a dithiaoctane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane typically involves the reaction of 2-pyridylmethyl chloride with 1,8-dithiaoctane in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,8-Bis(2-pyridyl)-3,6-dithiaoctane can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the dithiaoctane backbone can be oxidized to form sulfoxides or sulfones.

Substitution: The pyridyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones of this compound.

Substitution: Various substituted derivatives of the pyridyl groups.

Aplicaciones Científicas De Investigación

1,8-Bis(2-pyridyl)-3,6-dithiaoctane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with biologically relevant metals.

Industry: It is investigated for use in catalysis and materials science, particularly in the development of new materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane primarily involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, while the dithiaoctane backbone provides additional stability to the metal complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to potential biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,8-Bis(2-pyridyl)-3,6-dithiaoctane: Unique due to its dithiaoctane backbone and two pyridyl groups.

1,8-Bis(diphenylphosphino)anthracene: Similar in structure but contains diphenylphosphino groups instead of pyridyl groups.

1,8-Bis(1-chlorobenzylbenzimidazolyl)-octane: Contains benzimidazole groups and is used as a corrosion inhibitor.

Uniqueness

This compound is unique due to its specific combination of pyridyl groups and a dithiaoctane backbone, which imparts distinct chemical and physical properties

Propiedades

IUPAC Name |

2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S2/c1-3-9-17-15(5-1)7-11-19-13-14-20-12-8-16-6-2-4-10-18-16/h1-6,9-10H,7-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPDVMHQFYTZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSCCSCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306399 | |

| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64691-70-9 | |

| Record name | 64691-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of metal complexes does 1,8-Bis(2-pyridyl)-3,6-dithiaoctane form?

A1: this compound acts as a tetradentate ligand, primarily coordinating with transition metals like copper, cobalt, nickel, zinc, cadmium, mercury, and ruthenium. The specific complexes formed depend on the metal ion, counterions, and reaction conditions. For example, research has produced complexes with copper(II) halides [], cobalt(II) halides [], zinc(II), cadmium(II), and mercury(II) halide coordination compounds [], and mixed heteroleptic chelate complexes of ruthenium(II) with pdto and substituted 1,10-phenanthrolines [].

Q2: How does the structure of this compound influence its coordination behavior?

A2: The molecule features two pyridine rings and two thioether sulfur atoms, all capable of donating electron pairs to metal centers. This arrangement enables pdto to form stable, four-membered chelate rings with metal ions. [, , ] This flexibility allows pdto to accommodate various coordination geometries and stabilize different oxidation states of the central metal ion. [] For instance, researchers have observed both tetrahedral and octahedral geometries in pdto complexes. [, ]

Q3: How does the chelate ring size in this compound complexes affect their properties?

A4: The size of the chelate rings formed by pdto with metal ions influences the complex's stability and electrochemical behavior. [] Smaller rings can lead to more stable complexes due to enhanced chelate effects. Conversely, larger rings can offer greater flexibility, potentially influencing the complex's reactivity and electrochemical properties.

Q4: Are there any studies on the electrochemical behavior of this compound complexes?

A5: Yes, several studies have investigated the electrochemical properties of pdto complexes. For example, researchers have used cyclic voltammetry and spectroelectrochemical techniques to examine the redox behavior of ruthenium(II) complexes containing pdto and substituted 1,10-phenanthrolines. [] These studies revealed correlations between the electrochemical potentials and properties such as the pKa of the free phenanthrolines, the λmax of the MLCT transition band, and the chemical shifts of the phenanthrolines in the complexes.

Q5: What are the potential applications of this compound complexes in catalysis?

A6: The unique coordination chemistry of pdto complexes makes them promising candidates for catalytic applications. For example, nickel(II) complexes with pdto have been explored as potential models for the active site of nickel-iron hydrogenases, enzymes involved in hydrogen metabolism. [] This study demonstrated the potential of nickel(II)-pdto complexes to undergo reduction to nickel(I) and nickel(0) species and even react with carbon monoxide, mimicking the behavior of the enzyme's active site.

Q6: Have there been any computational studies on this compound complexes?

A7: Yes, computational methods have been employed to investigate the properties of pdto complexes. For instance, researchers have used computational methods to establish a linear relationship between experimentally determined 10 Dq values and the Δ(EHOMO–LUMO) energy values for a series of NiII-pdto complexes with varying nitrato coordination modes. [] This finding highlights the usefulness of computational chemistry in understanding the electronic structure and properties of pdto complexes.

Q7: What analytical techniques are used to characterize this compound complexes?

A7: Characterization of pdto complexes often involves a multi-faceted approach:

- Elemental Analysis: Confirms the elemental composition of the synthesized complex. [, ]

- Spectroscopic Techniques:

- NMR Spectroscopy (1H and 31P): Provides structural information about the ligand environment in the complex. []

- IR Spectroscopy: Identifies characteristic functional groups and their coordination modes within the complex. [, ]

- UV-Visible Spectroscopy: Explores electronic transitions and provides insights into the coordination geometry and oxidation state of the metal center. [, ]

- Electrochemical Techniques:

- X-ray Crystallography: Provides detailed information about the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.